![molecular formula C5H10FNO B1588924 (2S,4S)-4-Fluoro-2-pyrrolidinemethanol CAS No. 791060-66-7](/img/structure/B1588924.png)
(2S,4S)-4-Fluoro-2-pyrrolidinemethanol
Overview
Description
Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. The “2S,4S” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “4-Fluoro” part indicates that a fluorine atom is attached to the fourth carbon in the ring. The “2-pyrrolidinemethanol” part suggests that a methanol group is attached to the second carbon in the ring .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a study on the synthesis of a related compound, (2S,4S)4– [18F]FPArg, reported that a simple synthetic method was obtained by adjusting the sequence of the synthetic steps . Another study reported the synthesis of (2S,4S)-4-hydroxyproline through Mitsunobu reaction .Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a five-membered ring (from the pyrrolidine), a fluorine atom attached to one of the carbons, and a methanol group attached to another carbon .Chemical Reactions Analysis
The chemical reactions involving pyrrolidines can be quite diverse, depending on the functional groups attached to the ring. A study on multicomponent syntheses of 5- and 6-membered aromatic heterocycles using group 4–8 transition metal catalysts might provide some insights .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Pyrrolidines, in general, are known for their diverse chemical properties .Scientific Research Applications
Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging
“(2S,4S)-4-Fluoro-2-pyrrolidinemethanol” has been used in the synthesis of novel tracers for cancer imaging . These tracers target the Fibroblast Activation Protein (FAP), a cell-surface protein overexpressed on cancer-associated fibroblasts that constitute a substantial component of tumor stroma and drive tumorigenesis . The tracers were evaluated for their FAP-targeting capabilities using substrate-based in vitro binding assays, and in PET/CT imaging and ex vivo biodistribution studies in a tumor xenograft mouse model .
Design of FAP-Targeted Radioligands for Cancer Diagnosis and Therapy
The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold, which includes “(2S,4S)-4-Fluoro-2-pyrrolidinemethanol”, holds potential as a promising pharmacophore for the design of FAP-targeted radioligands for cancer diagnosis and therapy .
Synthesis of Precursors for PET Tracers
“(2S,4S)-4-Fluoro-2-pyrrolidinemethanol” has been used in the synthesis of precursors for PET tracers . The tracer (2S,4S)4– [18F]FPArg is expected to provide a powerful imaging method for the diagnosis and treatment of clinical tumors .
Glioma Imaging
The tracer (2S,4S)4– [18F]FPArg, which includes “(2S,4S)-4-Fluoro-2-pyrrolidinemethanol”, can penetrate the blood–brain barrier and image gliomas with a high contrast . Therefore, it is expected to be further applied in the diagnosis and efficacy evaluation of clinical glioma .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2S,4S)-4-fluoropyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3H2/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLHZOVMBZPGEL-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474722 | |
Record name | (2S,4S)-4-FLUORO-2-PYRROLIDINEMETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-Fluoro-2-pyrrolidinemethanol | |
CAS RN |
791060-66-7 | |
Record name | (2S,4S)-4-FLUORO-2-PYRROLIDINEMETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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